Pyrido[3,4-d]pyrimidine Scaffold Enables Potent JAK1 and JAK3 Inhibition in Derivatives
While 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine itself demonstrates modest JAK1/3 inhibitory activity (IC50 = 3400 nM) in a cellular beta-lactamase reporter assay [1], structurally optimized derivatives built upon this core scaffold achieve substantially enhanced potency. The pyrido[3,4-d]pyrimidine scaffold has been employed to generate compounds with JAK3 IC50 values as low as 1.4 nM and JAK1 IC50 values of 20 nM in biochemical assays [2]. This improvement exceeding 2400-fold underscores the value of this core as a starting point for structure-guided optimization rather than as a final bioactive compound.
| Evidence Dimension | JAK1/3 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3400 nM (JAK1/3, cellular assay) |
| Comparator Or Baseline | Optimized pyrido[3,4-d]pyrimidine derivative: JAK3 IC50 = 1.4 nM; JAK1 IC50 = 20 nM (biochemical assay) |
| Quantified Difference | Approximately 2400-fold improvement in potency for optimized derivatives |
| Conditions | Target compound: Ramos cells with beta-lactamase reporter gene, IL4-induced STAT6 phosphorylation [1]; Optimized derivatives: Recombinant human JAK1/JAK3 biochemical assay with PolyGT-Biotin substrate [2] |
Why This Matters
This demonstrates that the pyrido[3,4-d]pyrimidine scaffold possesses inherent kinase recognition motifs that, upon appropriate derivatization, can achieve clinically relevant potency.
- [1] BindingDB. BDBM50530795 (CHEMBL4443416). Affinity data for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine. JAK1/3 cellular IC50: 3400 nM. View Source
- [2] BindingDB. BDBM50530795 (CHEMBL4443416). Affinity data for optimized pyrido[3,4-d]pyrimidine derivatives. JAK3 biochemical IC50: 1.4 nM; JAK1 biochemical IC50: 20 nM. View Source
